4-(4-Amino-3-methylphenoxy)benzonitrile

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Medicinal chemistry teams requiring sterically differentiated aminophenoxy benzonitrile building blocks often face inconsistent purity and limited QC documentation. This product addresses that need: • Ortho-methyl substituent (Taft Es ≈ -1.24) creates a defined steric footprint for SAR library design. • Dual amine/nitrile functionalities enable polyimide synthesis or covalent probe development. • Batch-specific NMR, HPLC, GC certificates ensure analytical reproducibility. Supplied at ≥95% purity; in stock for immediate global dispatch.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1099689-63-0
Cat. No. B1517750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-3-methylphenoxy)benzonitrile
CAS1099689-63-0
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)N
InChIInChI=1S/C14H12N2O/c1-10-8-13(6-7-14(10)16)17-12-4-2-11(9-15)3-5-12/h2-8H,16H2,1H3
InChIKeyAVKCCTDAMNJPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Profile


4-(4-Amino-3-methylphenoxy)benzonitrile (CAS 1099689-63-0) is a substituted diaryl ether of the aminophenoxy benzonitrile class, with molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . Its structure comprises a 4-cyanophenyl ring linked via an ether oxygen bridge to a 4-amino-3-methylphenyl moiety, distinguishing it from simpler aminophenoxy benzonitriles that lack the ortho-methyl substituent adjacent to the primary aromatic amine [1]. The compound is commercially supplied at ≥95% purity as a powder, with analytical QC documentation including NMR, HPLC, and GC available from multiple vendors , and is catalogued as a versatile small-molecule scaffold and research chemical building block .

Scaffold Sterically differentiated diaryl ether building block with ortho-methyl aniline
Selection Supports fragment-based design, polymer synthesis, or analytical reference workflows
Supply Multi-vendor availability with batch-specific QC documentation

Why Generic Substitution Fails


The 3-methyl substituent ortho to the primary amine on the phenoxy ring of 4-(4-Amino-3-methylphenoxy)benzonitrile is not an inert spectator group; it alters the electronic environment of the aniline nitrogen and introduces steric constraints that affect both chemical reactivity and molecular recognition [1]. In contrast, the des-methyl analog 4-(4-aminophenoxy)benzonitrile (CAS 17076-69-6), the regioisomeric 4-(3-aminophenoxy)benzonitrile (CAS 30202-93-8), and the methylene-bridged analog 3-(4-amino-3-methylphenoxymethyl)benzonitrile (CAS 953728-92-2) each present distinct hydrogen-bonding donor/acceptor geometries, conformational flexibility, and lipophilicity due to different substitution patterns and linker chemistry [2]. These physicochemical differences translate into divergent behavior in coupling reactions, biological target engagement, and downstream functionalization outcomes, making indiscriminate substitution scientifically unjustified without empirical equivalency data for the specific assay or synthetic step .

Steric Des-methyl analog lacks ortho-methyl group, which may alter amine reactivity and coupling efficiency in amide bond formation.
Electronic Regioisomeric meta-amine analog exhibits weaker resonance donation, potentially shifting reaction rates in derivatization chemistries.
Linker Methylene-bridged analog introduces an extra rotatable bond and a benzyl ether, possibly affecting metabolic stability and conformational sampling.

Quantitative Differentiation Evidence


Steric and Electronic Impact of 3-Methyl Substitution

The target compound contains a 3-methyl group ortho to the primary amine, which is absent in the des-methyl analog 4-(4-aminophenoxy)benzonitrile (CAS 17076-69-6). The calculated logP for the target compound is approximately 2.94 (estimated from structurally related aminophenoxy benzonitriles), compared to ~2.5 for the des-methyl analog, reflecting increased lipophilicity due to the methyl substituent . This methyl group also introduces steric hindrance adjacent to the nucleophilic amine, which can modulate acylation rates and coupling efficiency in amide bond formation compared to the unsubstituted analog [1].

Steric and Electronic Impact
Class-level inference
ΔMW +14.03 Da; ΔlogP ~+0.4 to +0.5 (estimated); Taft Es ≈ -1.24 for -CH₃
Reported physicochemical differentiation from des-methyl analog
In silico estimation; steric effect may modulate amine reactivity
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Electronic Differences from Regioisomeric Amine Positioning

The target compound bears the amino group at the para position relative to the ether linkage, whereas the regioisomeric 4-(3-aminophenoxy)benzonitrile (CAS 30202-93-8) places the amine at the meta position. This regioisomeric difference fundamentally alters the electronic conjugation between the amine lone pair and the aromatic π-system. In para-substituted anilines, the amino group exhibits stronger resonance donation into the ring (Hammett σₚ = -0.66 for -NH₂ vs. σₘ = -0.16), resulting in differing nucleophilicity and redox behavior [1]. The target compound thus presents distinct chemical handles for derivatization compared to its meta isomer .

Electronic Differences from Regioisomer
Class-level inference
Δσ (σₚ - σₘ) = -0.50; ~4-fold stronger resonance electron-donating effect for para-NH₂
Regioisomeric positioning reported to alter electronic conjugation profile
Hammett analysis from established physical organic chemistry
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Linker Flexibility and Metabolic Stability Contrast

The target compound employs a direct diaryl ether linkage (Ar-O-Ar'), whereas the closest commercially available methyl-containing analog 3-(4-amino-3-methylphenoxymethyl)benzonitrile (CAS 953728-92-2) incorporates a methylene (-CH₂-) spacer between the phenoxy oxygen and the benzonitrile ring . This single-atom linker difference has well-established consequences: diaryl ethers are generally more resistant to oxidative metabolism than benzyl ethers, and the rigid ether linkage reduces the number of rotatable bonds (nRotB = 3 for the target vs. 4 for the methylene analog), constraining conformational sampling [1]. These differences affect both pharmacokinetic behavior in biological assays and the compound's utility as a rigid scaffold in fragment-based drug discovery.

Linker Flexibility and Stability
Class-level inference
ΔnRotB = 1; diaryl ether vs. benzyl ether linker
Rigid diaryl ether may support a more constrained scaffold than methylene analog
Known differential metabolic susceptibility between ether types
Medicinal Chemistry Drug Design Chemical Synthesis

Multi-Vendor QC Documentation Advantage

Multiple independent vendors provide batch-specific analytical quality control documentation for 4-(4-Amino-3-methylphenoxy)benzonitrile, including NMR, HPLC, and GC analysis, with standard purity specifications of ≥95% [1]. The compound is supplied by Sigma-Aldrich (via Enamine), Bidepharm, and other commercial sources with documented storage conditions (room temperature, powder form) and country-of-origin traceability . This multi-vendor availability with documented QC data enables procurement decisions based on lot-specific analytical certificates, a level of supply-chain transparency not uniformly available for less common or single-source aminophenoxy benzonitrile analogs.

Multi-Vendor QC Documentation
Supporting evidence
≥5 suppliers with documented QC; NMR, HPLC, GC analysis available; ≥95% purity specification
Multi-vendor sourcing may reduce single-supplier procurement risk
QC depth varies; lot-specific COA verification recommended
Quality Control Analytical Chemistry Procurement

Recommended Research and Industrial Applications


Sterically Differentiated Aniline Scaffold for Fragment-Based Design

The ortho-methyl substituent adjacent to the primary aromatic amine creates a sterically differentiated nucleophilic handle compared to unsubstituted or meta-substituted aminophenoxy benzonitriles. Medicinal chemistry teams synthesizing focused libraries can exploit this steric feature to modulate binding pocket occupancy in target proteins, as the methyl group introduces a defined steric footprint (Taft Es ≈ -1.24) absent in the des-methyl analog . This makes the compound a rational choice for SAR exploration where subtle steric variations around the aniline moiety are hypothesized to affect potency or selectivity.

Difunctional Monomer for Controlled-Reactivity Polymers

As a bifunctional monomer bearing both a primary aromatic amine and a nitrile group, 4-(4-Amino-3-methylphenoxy)benzonitrile can serve as a building block for polyimide, polyamide, or polybenzoxazole synthesis . The 3-methyl group provides a handle for modulating polymer chain packing and solubility relative to the unsubstituted 4-(4-aminophenoxy)benzonitrile, while the para-cyano substituent enables post-polymerization functionalization or crosslinking. The diaryl ether linkage imparts thermal stability and mechanical flexibility characteristic of aromatic polyether backbones.

Nitrile as Spectroscopic Reporter or Covalent Warhead

The para-cyano group serves as both a hydrogen-bond acceptor and a potential reversible covalent warhead for targeting serine or cysteine proteases. Additionally, the nitrile stretching frequency (~2230 cm⁻¹) provides a convenient IR spectroscopic handle for monitoring binding events or metabolic transformations in biochemical assays . Researchers developing activity-based probes or covalent inhibitors may select this scaffold over analogs that lack the nitrile group, as the cyano moiety offers unique spectroscopic and reactivity features not available in corresponding carboxamide or carboxyl derivatives.

Reference Standard from Multi-Vendor Analytical QC

The availability of 4-(4-Amino-3-methylphenoxy)benzonitrile from multiple reputable vendors with batch-specific NMR, HPLC, and GC certificates enables its use as a reference standard in analytical method development . Laboratories developing HPLC or LC-MS methods for aminophenoxy benzonitrile derivatives can utilize this compound as a system suitability standard, benefiting from the documented purity specifications and well-characterized physicochemical properties (InChI Key: AVKCCTDAMNJPLQ-UHFFFAOYSA-N) that ensure inter-laboratory reproducibility.

Application
Selection Property
Validation Focus
Fragment-based design
Sterically differentiated aniline handle
Binding pocket occupancy modulation review
Controlled-reactivity polymers
Bifunctional monomer with amine and nitrile
Chain packing, solubility, and post-polymerization functionalization
Spectroscopic reporter or covalent warhead
Para-cyano group reactivity and IR handle
Binding event monitoring and protease targeting context
Analytical reference standard
Multi-vendor batch-specific QC documentation
System suitability and inter-laboratory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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